molecular formula C15H33NO B12646117 1-(Dodecylamino)propan-2-ol CAS No. 41063-39-2

1-(Dodecylamino)propan-2-ol

Katalognummer: B12646117
CAS-Nummer: 41063-39-2
Molekulargewicht: 243.43 g/mol
InChI-Schlüssel: QZOMSYGNYBDMCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Dodecylamino)propan-2-ol is an organic compound with the molecular formula C15H33NO. It is a type of amino alcohol, which means it contains both an amine group and a hydroxyl group. This compound is known for its surfactant properties, making it useful in various industrial applications, including as a flotation agent in mineral processing .

Vorbereitungsmethoden

1-(Dodecylamino)propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of dodecylamine with propylene oxide. The reaction typically occurs under mild conditions and can be catalyzed by acids or bases. The process involves the nucleophilic attack of the amine group on the epoxide ring, resulting in the formation of the amino alcohol .

Industrial production methods often involve the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .

Analyse Chemischer Reaktionen

1-(Dodecylamino)propan-2-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a ketone, while reduction with lithium aluminum hydride would produce an amine .

Wirkmechanismus

The mechanism of action of 1-(Dodecylamino)propan-2-ol primarily involves its surfactant properties. The compound can reduce the surface tension of liquids, allowing it to interact with various surfaces and interfaces. This property is particularly useful in the flotation separation of minerals, where it helps to selectively adsorb onto the surface of specific minerals, facilitating their separation from other components .

Eigenschaften

CAS-Nummer

41063-39-2

Molekularformel

C15H33NO

Molekulargewicht

243.43 g/mol

IUPAC-Name

1-(dodecylamino)propan-2-ol

InChI

InChI=1S/C15H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-14-15(2)17/h15-17H,3-14H2,1-2H3

InChI-Schlüssel

QZOMSYGNYBDMCH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCNCC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.